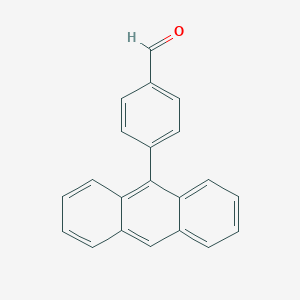

4-(Anthracen-9-YL)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-anthracen-9-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-14-15-9-11-16(12-10-15)21-19-7-3-1-5-17(19)13-18-6-2-4-8-20(18)21/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJWKNWQEOWWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=C(C=C4)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622770 | |

| Record name | 4-(Anthracen-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169831-24-7 | |

| Record name | 4-(Anthracen-9-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Anthracene Derivatives in Functional Materials Science

The utility of 4-(anthracen-9-yl)benzaldehyde in materials science is deeply rooted in the inherent properties of its anthracene (B1667546) core. Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings, which is well-known for its distinctive photophysical behaviors. smolecule.commdpi.com These derivatives are pivotal in the field of functional materials, primarily due to their applications as organic semiconductors, fluorescent probes, and photosensitizers. mdpi.comacs.org

The extensive π-conjugated system of anthracene allows for efficient absorption and emission of light, making its derivatives prime candidates for use in Organic Light-Emitting Diodes (OLEDs) as light-emitting materials. smolecule.comresearchgate.net The ability to chemically modify the anthracene core allows for the fine-tuning of emission colors and enhancement of device efficiency and stability. rsc.org

Furthermore, the fluorescent properties of anthracene derivatives are widely exploited in the design of chemosensors. beilstein-journals.org These sensors can detect specific ions and molecules through mechanisms like fluorescence quenching ("turn-off") or enhancement ("turn-on"). acs.orgbohrium.com The anthracene unit acts as the fluorophore, whose light-emitting properties are modulated upon binding to a target analyte. This has led to the development of highly sensitive and selective sensors for various species. acs.orgbeilstein-journals.orgbohrium.combohrium.comacs.org For instance, rationally designed anthracene-based thioacetals have been synthesized to act as "turn-on" fluorescent chemodosimeters for mercury ions (Hg²⁺). acs.org Similarly, other derivatives have shown high selectivity for cyanide (CN⁻), chromium (Cr³⁺), and iron (Fe³⁺) ions. beilstein-journals.orgbohrium.combohrium.com

In the realm of supramolecular chemistry, the planar structure of the anthracene moiety facilitates non-covalent interactions, particularly π-π stacking. smolecule.com These interactions are crucial for the self-assembly of molecules into complex, ordered structures. Such assemblies have potential applications in areas like molecular recognition and the development of responsive "smart" materials. smolecule.compku.edu.cn

| Anthracene-based Sensor System | Target Analyte | Sensing Mechanism |

| Calix acs.orgarene with anthracene substituent | Cyanide (CN⁻) | Color change under UV light and fluorescence changes. bohrium.com |

| Anthracene-based thioacetals | Mercury (Hg²⁺) | "Turn-on" fluorescence response upon desulfurization reaction. acs.org |

| Tetraperimidine hexafluorophosphate (B91526) with anthracene core | Chromium (Cr³⁺) | Fluorescence enhancement upon binding. beilstein-journals.org |

| Dipodal system on an anthracene platform | Iron (Fe³⁺) | Fluorescence quenching. bohrium.com |

| L-histidine linked to an anthracene unit | pH and various metal ions (Zn²⁺, Cd²⁺, Cu²⁺, etc.) | Fluorescence "off-on-off" switch for pH; enhancement or quenching for metal ions. acs.org |

Strategic Role of the Benzaldehyde Moiety in Molecular Design

Transition Metal-Catalyzed Coupling Reactions for Anthracene-Benzaldehyde Linkages

The creation of the pivotal carbon-carbon bond between the anthracene and benzaldehyde moieties is predominantly achieved through sophisticated transition metal-catalyzed cross-coupling reactions. These methods offer high efficiency and selectivity, making them indispensable tools for synthesizing this and related biaryl compounds.

Suzuki Coupling Approaches and Related Cross-Coupling Methods

The Suzuki-Miyaura cross-coupling reaction is a premier method for forging the aryl-aryl bond in 4-(anthracen-9-yl)benzaldehyde. nih.govorgsyn.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of the target molecule, the common strategy is to react 9-bromoanthracene (B49045) with 4-formylphenylboronic acid. nih.govfigshare.com The reaction is conducted in the presence of a palladium catalyst, such as palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), and a base, commonly an aqueous solution of sodium carbonate or potassium carbonate. nih.govorgsyn.org

The choice of solvent, ligand, and base can be optimized to achieve high yields. For instance, a mixture of 1-propanol (B7761284) and water is an effective solvent system. orgsyn.org The development of specialized phosphine (B1218219) ligands, such as dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphonium salt, has further broadened the scope and efficiency of Suzuki couplings for a variety of substrates. researchgate.net A reported synthesis of 4-(anthracen-9-yl)benzaldehyde utilizing this methodology achieved a yield of 78%. figshare.com

Table 1: Examples of Suzuki-Miyaura Coupling for Anthracene-Aryl Linkages Data based on analogous and direct synthetic reports.

| Aryl Halide | Boronic Acid Derivative | Palladium Catalyst | Base | Solvent | Product | Yield | Reference |

| 9-Bromoanthracene | 4-Formylphenylboronic acid | Palladium Acetate / Triphenylphosphine | Sodium Carbonate | 1-Propanol / Water | 4-(Anthracen-9-yl)benzaldehyde | 78% | figshare.com, orgsyn.org |

| 9-Bromoanthracene | Pyridin-4-ylboronic acid | Tetrakis(triphenylphosphine)palladium(0) | Potassium Carbonate | Toluene (B28343) / Water | 4-(Anthracen-9-yl)pyridine | High | nih.gov |

Palladium-Catalyzed Transformations

Palladium catalysis is the cornerstone of modern cross-coupling chemistry and is central to the synthesis of 4-(anthracen-9-yl)benzaldehyde. thieme-connect.comnih.gov Beyond the Suzuki reaction, palladium catalysts are employed in a variety of transformations that can form C-C bonds. rsc.org The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction (like Suzuki) involves three key steps: oxidative addition, transmetalation, and reductive elimination.

In the synthesis of 4-(anthracen-9-yl)benzaldehyde, the Pd(0) catalyst first undergoes oxidative addition with the aryl halide (e.g., 9-bromoanthracene). This is followed by transmetalation, where the formylphenyl group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the C-C bond between the anthracene and benzaldehyde rings, yielding the final product and regenerating the Pd(0) catalyst. orgsyn.org The efficiency of these transformations is greatly enhanced by the use of specific phosphine ligands, such as (2-(anthracen-9-yl)-1H-inden-3-yl)dicyclohexylphosphine, which stabilize the palladium center and facilitate the catalytic cycle. researchgate.net

Zinc-Catalyzed Synthetic Routes

While palladium catalysis dominates, zinc-based catalysts also offer pathways for the synthesis of related diarylanthracene structures. One notable method is the Friedel-Crafts alkylation of arenes with aromatic aldehydes, which can be catalyzed by Lewis acids like silica (B1680970) gel-supported zinc bromide (ZnBr₂/SiO₂). beilstein-journals.org In this approach, an electron-rich arene can react with an aromatic aldehyde. For the synthesis of a 9,10-diarylanthracene, for example, the reaction of an arene with 4-chlorobenzaldehyde (B46862) in the presence of the zinc catalyst has been demonstrated. beilstein-journals.org This methodology provides an alternative, metal-catalyzed route to constructing the core anthracene framework, which could be adapted for the synthesis of functionalized derivatives.

Condensation and Cyclization Reactions in Derivative Formation

The aldehyde functional group of 4-(anthracen-9-yl)benzaldehyde is a reactive handle for a multitude of chemical transformations, most notably condensation reactions to form larger, more complex molecular architectures such as chalcones and Schiff bases.

Claisen–Schmidt Condensation for Chalcone (B49325) Derivatives

The Claisen-Schmidt condensation is a reliable and widely used reaction to synthesize chalcones, which are α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. nih.govfrontiersin.org 4-(Anthracen-9-yl)benzaldehyde, or the closely related and structurally similar anthracene-9-carbaldehyde, readily participates in these reactions. researchgate.netmdpi.com

The reaction is typically carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcohol solvent like ethanol (B145695) or methanol. researchgate.netnih.gov Solvent-free "green chemistry" approaches, such as grinding the reactants with a solid base, have also proven effective, sometimes leading to shorter reaction times and excellent yields. nih.govresearchgate.net These reactions produce chalcone derivatives containing the bulky, fluorescent anthracenyl group, which are of interest for their optoelectronic properties. nih.gov

Table 2: Synthesis of Anthracene-Containing Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Catalyst/Conditions | Product | Reference |

| 9-Anthracenecarbaldehyde | 1-(Thiophen-2-yl)ethanone | NaOH, Grinding, Solvent-free | (2E)-3-(Anthracen-9-yl)-1-(thiophen-2-yl)prop-2-en-1-one | researchgate.net, nih.gov |

| 9-Anthracenaldehyde | 2'-Hydroxyacetophenone | NaOH, Methanol, 12h stir | 3-(Anthracen-9-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | rsc.org |

| Anthracene-9-carbaldehyde | 2-Hydroxyacetophenone | NaOH, Ethanol/Water, rt | (E)-3-(Anthracen-9-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one | mdpi.com |

| Anthracene-9-carbaldehyde | Tetrahydropentalene-2,5(1H,3H)-dione | Base-catalyzed | (1E,4E)-1,4-Bis(anthracen-9-ylmethylene)tetrahydropentalene-2,5(1H,3H)-dione | arkat-usa.org |

| 2-Chloroquinoline-3-carbaldehyde derivative | 9-Acetylanthracene | Boron nitride-sulphonic acid catalyst | (E)-1-(Anthracen-9-yl)-3-(2-(4-methylpiperazin-1-yl)quinolin-3-yl)prop-2-en-1-one | tandfonline.com |

Formation of Schiff Bases and Related Imine Structures

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (azomethine group). gsconlinepress.comresearchgate.net They are synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. researchgate.netmasterorganicchemistry.com The aldehyde group of 4-(anthracen-9-yl)benzaldehyde serves as an excellent electrophile for this transformation.

The synthesis is often straightforward, involving refluxing the aldehyde with a primary amine in a solvent like ethanol, sometimes with a few drops of an acid catalyst such as acetic acid. researchgate.netsysrevpharm.org A wide variety of primary amines can be used, leading to a diverse library of anthracene-containing Schiff bases. For example, anthracene-9-carbaldehyde has been condensed with 4-aminoantipyrine (B1666024) derivatives and various amino-s-triazoles to form complex, multi-ring imine structures. sysrevpharm.orgnih.gov A Schiff base has also been synthesized from 9-anthraldehyde (B167246) and 4-nitroaniline. researchgate.net These reactions highlight the utility of the anthracenyl-aldehyde scaffold in creating ligands for coordination chemistry and molecules with potential biological applications. gsconlinepress.comnih.gov

Table 3: Examples of Schiff Bases Synthesized from Anthracene Aldehydes

| Aldehyde | Primary Amine | Conditions | Product Class | Reference |

| 9-Anthracenecarboxaldehyde | 4-Aminoantipyrine / 2,6-Diaminopyridine | Ethanol, Reflux (8 hrs) | Pyridine-based bis-Schiff base | sysrevpharm.org |

| Anthracene-9-carbaldehyde | (4-Amino-5-substituted-s-triazol-3-ylthio)acetic acids | Condensation | Triazole-containing Schiff bases | nih.gov |

| 9-Anthraldehyde | 4-Nitroaniline | Not specified | N-Aryl methanimine | researchgate.net |

Intramolecular Cycloaromatization and Cyclization Pathways

The structural framework of 4-(anthracen-9-yl)benzaldehyde and its derivatives is highly amenable to intramolecular reactions that construct new cyclic and aromatic rings. These transformations are crucial for building larger polycyclic aromatic hydrocarbons (PAHs) and complex heterocyclic systems.

A prominent strategy is the Bradsher-type reaction, which involves an acid-catalyzed intramolecular cyclodehydration. beilstein-journals.orgarkat-usa.org For instance, derivatives such as 2-arylmethylbenzaldehydes can undergo cyclization mediated by Lewis acids like boron trifluoride etherate (BF₃·OEt₂) to produce substituted anthracenes in excellent yields. arkat-usa.org Similarly, indium(III) triflate (In(OTf)₃) has been effectively used to catalyze the reductive-dehydration intramolecular cycloaromatization of 2-benzylic aromatic aldehydes, affording various substituted anthracenes. beilstein-journals.orgnih.gov This method represents a powerful tool for extending the aromatic system inherent in the parent molecule.

More advanced pathways include platinum-catalyzed intramolecular cycloaromatization. In this approach, precursor molecules like diethynylterphenyls, which can be synthesized from aldehyde derivatives, are converted into complex dibenzo[a,h]anthracenes. beilstein-journals.org Furthermore, the aldehyde functional group can participate directly in condensation and subsequent cyclization steps. A notable example is the reaction of 9-anthracenaldehyde with 2-acetyl benzofuran (B130515) and urea (B33335), which proceeds via condensation and cyclization to form a substituted pyrimidinone, demonstrating a pathway to complex heterocyclic structures. univ-ovidius.ro Another strategy involves the cycloaromatization of precursor molecules by treatment with trifluoromethanesulfonic acid (TfOH) to generate triphenylamine (B166846) (TPA) derivatives possessing an anthracene core. scholaris.ca

Novel Catalytic Systems and Reaction Conditions

The synthesis of derivatives from 4-(anthracen-9-yl)benzaldehyde is greatly enhanced by the use of advanced catalytic systems that improve efficiency, yield, and reaction conditions.

Acid-Catalyzed Condensations and Alkylations

Acid catalysis is a cornerstone of reactions involving 4-(anthracen-9-yl)benzaldehyde. Lewis and Brønsted acids are frequently employed to activate the aldehyde group for nucleophilic attack in condensation and alkylation reactions. beilstein-journals.orgresearchgate.net

Friedel-Crafts type reactions are a classic example, where a Lewis acid catalyst promotes the alkylation of an electron-rich arene with the benzaldehyde derivative. beilstein-journals.orgrsc.org These reactions can lead to the formation of triarylmethanes, which may serve as intermediates for the synthesis of more complex structures like 9,10-diarylanthracenes. beilstein-journals.org Superacids have also been studied for catalyzing the condensation of benzaldehyde with benzene (B151609), proceeding through superelectrophilic activation of the aldehyde. acs.org

Acid-catalyzed condensations are also widely used. For example, new calix researchgate.netresorcinols incorporating an anthracene moiety have been synthesized through the acid-catalyzed condensation of resorcinols with a benzaldehyde derivative containing an anthracen-9-ylmethyl group. researchgate.net Another significant application is the acid-catalyzed condensation of 9-anthracenaldehyde with an active methylene compound (2-acetyl benzofuran) and urea to synthesize pyrimidinone derivatives. univ-ovidius.ro

| Reaction Type | Aldehyde Precursor | Reagent(s) | Catalyst | Product Type | Source |

|---|---|---|---|---|---|

| Bradsher Cyclodehydration | 2-Arylmethylbenzaldehyde | - | BF₃·OEt₂ | Substituted Anthracene | arkat-usa.org |

| Friedel-Crafts Alkylation | Aromatic Aldehyde | Arene | ZnBr₂/SiO₂ + Acetyl Bromide | Triarylmethane | beilstein-journals.org |

| Condensation | Anthracene-containing Benzaldehyde | Resorcinol | Acid Catalyst | Calix researchgate.netresorcinol | researchgate.net |

| Condensation-Cyclization | 9-Anthracenaldehyde | 2-Acetyl Benzofuran, Urea | Nano Copper Ferrite (B1171679) (acidic) | Pyrimidinone Derivative | univ-ovidius.ro |

Nanocatalyst Applications in Synthetic Efficiency

The advent of nanotechnology has introduced highly efficient catalysts for organic synthesis. acs.orgresearchgate.net Nanocatalysts offer numerous advantages, including high surface-area-to-volume ratios, increased catalytic activity, greater selectivity, and enhanced reusability, aligning with the principles of green chemistry. semanticscholar.orgchemmethod.com

A prime example is the use of nano copper ferrite (CuFe₂O₄) as a magnetically separable and reusable catalyst for the synthesis of 6-(anthracen-9-yl)-4-(benzofuran-2-yl)pyrimidin-2-(1H)-one from 9-anthracenaldehyde. univ-ovidius.ro The study demonstrated a direct correlation between the amount of the nanocatalyst and the product yield, with an optimal amount leading to a yield of 87%. univ-ovidius.ro The catalyst's magnetic nature allows for simple recovery and it was shown to be reusable for at least six reaction cycles without a significant drop in activity. univ-ovidius.ro This approach is superior to many conventional methods that may require harsh conditions, long reaction times, or expensive and toxic reagents. acs.org The use of nanocatalysts in multicomponent reactions involving aldehydes streamlines the synthesis of complex molecules in a more sustainable manner. chemmethod.comthechemicalengineer.com

| Quantity of Catalyst (mg) | Product Yield (%) |

|---|---|

| 0.05 | 30 |

| 0.35 | 87 |

| 0.50 | 87 |

Mechanistic Insights into Synthetic Pathways

Understanding the mechanisms of these reactions is key to optimizing conditions and controlling the formation of desired products.

Investigation of Reaction Mechanisms and Intermediates

Mechanistic studies provide a window into the step-by-step transformations occurring during a reaction. In the acid-catalyzed Friedel-Crafts alkylation of arenes with aromatic aldehydes, it has been concluded that a triarylmethane is a key intermediate species that can be isolated or can proceed to cyclize, forming diarylanthracenes. beilstein-journals.org

The investigation of reaction intermediates offers profound mechanistic proof. A compelling study on the Friedel-Crafts cyclization of (ortho-acetalaryl)arylmethanols with phosphines under acidic conditions unexpectedly led to the isolation of (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts. nih.gov This outcome was significant because the reaction stopped prior to the final dehydration step typical of a Bradsher reaction, allowing for the direct observation of the non-aromatic dihydroanthrol intermediate and confirming the stepwise nature of the cyclization. nih.gov

In multicomponent reactions, the mechanism often involves the in-situ generation of multiple reactive intermediates. nih.gov For the nano-catalyzed synthesis of the pyrimidinone derivative from 9-anthracenaldehyde, a proposed mechanism involves the initial acid-catalyzed condensation of urea with 2-acetyl benzofuran, followed by the loss of water. univ-ovidius.ro The final step is the conjugate addition of the anthracene aldehyde, followed by cyclization and elimination to yield the final product. univ-ovidius.ro

Regioselectivity and Stereoselectivity Control

Controlling the orientation (regioselectivity) and three-dimensional arrangement (stereoselectivity) of newly formed bonds is a primary goal in modern organic synthesis. mdpi.com The bulky nature of the anthracene group in 4-(anthracen-9-yl)benzaldehyde can exert significant steric influence on reaction outcomes.

In domino aldol (B89426) reactions, the use of anthracene-9-carbaldehyde led to a drastic decrease in yield, which was attributed to the steric hindrance imposed by the large aromatic substituent, thereby preventing the reaction from proceeding efficiently. beilstein-journals.org

Conversely, this steric bulk can be exploited to control stereoselectivity. In a study on the GaCl₃-catalyzed [4+2]-cyclodimerization of cyclopropanes, the choice of an aromatic aldehyde as a ligand was found to direct the diastereoselectivity. arkat-usa.org The use of sterically demanding aldehydes, such as anthracene-9-carboxaldehyde, resulted in excellent diastereoselectivity, producing the trans,cis-isomer with high preference (92:8 ratio of diastereomers). arkat-usa.org This demonstrates that the anthracene moiety can act as an effective stereochemical control element. Furthermore, the acid-catalyzed cyclization to form (10-hydroxy-9,10-dihydroanthr-9-yl)phosphonium salts resulted in the formation of multiple stereoisomers (cis/trans), highlighting the stereochemical complexity of these cyclic systems. nih.gov

Advanced Photophysical Properties and Optoelectronic Phenomena

Electronic Absorption and Emission Characteristics

The electronic absorption and emission spectra of 4-(Anthracen-9-YL)benzaldehyde and its derivatives are characterized by transitions involving the extensive π-conjugated system.

The absorption spectra of anthracene (B1667546) derivatives like 4-(Anthracen-9-YL)benzaldehyde typically exhibit characteristic bands corresponding to π-π* transitions within the anthracene core. These include short-wavelength absorption bands (S₀-S₃ transitions) appearing between 250 and 300 nm and long-wavelength absorption bands (p band: S₀-S₁ transition) between 300 and 430 nm. acs.org The presence of both an aromatic aldehyde group and a polycyclic aromatic hydrocarbon (anthracene) moiety allows for various electronic transitions. smolecule.com

In some derivatives, two distinct absorption bands can be observed: a locally excited (LE) band, corresponding to the S₂ state, and a charge transfer (CT) band, corresponding to the S₁ state. researchgate.net The absorption properties are often largely independent of the solvent. acs.org For instance, the absorption values of certain related boron complexes are not significantly affected by solvent polarity, suggesting that the dipole moments of the molecule in the ground and excited states are similar. nih.gov

Table 1: Spectroscopic Data for a Related Anthracene Derivative (Compound 2c)

| Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| Cyclohexane | 350, 368, 388, 410 | 432 |

| Toluene (B28343) | 351, 369, 389, 411 | 448 |

| Dioxane | 351, 369, 389, 411 | 466 |

| THF | 351, 369, 389, 411 | 473 |

| Acetone | 351, 369, 389, 411 | 502 |

| Acetonitrile | 351, 369, 389, 411 | 511 |

Data sourced from a study on anthryl-substituted heterocycles as acid-sensitive fluorescence probes. acs.org

Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a notable feature of 4-(Anthracen-9-YL)benzaldehyde and related compounds. This behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation.

Significant solvent effects are often observed in the fluorescence emission properties. acs.org For example, the maximum emission wavelength of a similar compound, pyrenoimidazolyl-benzaldehyde (isomer 4), shifts from 464 nm in toluene to 529 nm in DMSO. acs.org This red shift in emission with increasing solvent polarity suggests that the excited state has a larger dipole moment than the ground state and is more stabilized by polar solvents. acs.orgacs.org This phenomenon is often attributed to an intramolecular charge transfer (ICT) character in the excited state. researchgate.net In some cases, a gradual transition from a local excited state to an intramolecular charge transfer state can be resolved as solvent polarity increases. acs.org

Conversely, some derivatives exhibit reverse solvatochromism, where a blue shift is observed in more polar solvents. acs.org The specific nature of the solvatochromic shift provides valuable information about the electronic distribution in the excited state.

Table 2: Emission Characteristics of a Pyrenoimidazolyl-Benzaldehyde Isomer (Compound 4) in Various Solvents

| Solvent | Emission λmax (nm) |

|---|---|

| Toluene | 464 |

| DMSO | 529 |

In methanol, the emission is almost completely quenched. Data sourced from a study on pyrenoimidazolyl-benzaldehyde fluorophores. acs.org

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for applications in optoelectronics and sensing. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be determined relative to a standard with a known quantum yield. edinst.com

The quantum yield of anthracene derivatives can be highly dependent on the molecular structure and the surrounding environment. For instance, some anthracene-based compounds exhibit high quantum yields, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net However, the formation of a twisted intramolecular charge-transfer (TICT) state can lead to a significant reduction in fluorescence emission due to its typically small oscillator strength. mdpi.com The quantum yield of related carbazole-based compounds can vary, for example, from 8% to 14.6%.

Excited State Dynamics and Relaxation Processes

Upon photoexcitation, 4-(Anthracen-9-YL)benzaldehyde and related molecules undergo a series of complex dynamic processes as they return to the ground state. These processes dictate the photophysical properties of the compound.

In many donor-acceptor molecules like 4-(Anthracen-9-YL)benzaldehyde, excitation initially creates a locally excited (LE) state, often localized on the anthracene moiety. This LE state can then evolve into a charge transfer (CT) state, where an electron is transferred from the donor (anthracene) to the acceptor (benzaldehyde). researchgate.netacs.org

The transition from the LE state to the CT state is often mediated by solvent polarity and molecular conformation. acs.orgmdpi.com In polar solvents, the CT state is stabilized, favoring the transition. Time-resolved spectroscopy can directly observe this transition, which can occur on an ultrafast timescale, sometimes in the sub-picosecond range in highly polar solvents. acs.org The character of the excited state can be described as a hybridized local and charge-transfer (HLCT) state, where there is a partial separation and overlap of the hole and particle distributions. chinesechemsoc.org

Intersystem crossing (ISC) is a spin-forbidden process where the molecule transitions from a singlet excited state (S₁) to a triplet excited state (T₁). This process is crucial for applications involving phosphorescence and thermally activated delayed fluorescence (TADF). While generally inefficient in many organic molecules, certain structural features can enhance ISC. Nitroaromatic compounds, for example, often exhibit efficient ISC due to an energy coincidence between the π-π* first singlet excited state and upper triplet states with n-π* character. nih.gov

The triplet excited state (T₁) is typically longer-lived than the singlet excited state. However, it is susceptible to quenching by molecular oxygen, which can depopulate the triplet state and reduce the efficiency of processes like triplet-triplet annihilation upconversion. rsc.orgrsc.org The dynamics of the triplet state, including its lifetime and decay pathways, are critical for understanding and optimizing the performance of these materials in various applications. rsc.orgbohrium.com In some fluorenone derivatives, a near 100% triplet quantum yield is observed in non-polar solvents due to efficient ISC from the S₁ state. scispace.com

Ultrafast Transient Absorption Spectroscopy

Ultrafast transient absorption (TA) spectroscopy is a powerful technique used to probe the dynamics of photoexcited states on femtosecond to picosecond timescales. nju.edu.cnresearchgate.net For anthracene derivatives similar to 4-(Anthracen-9-YL)benzaldehyde, TA spectroscopy reveals a complex sequence of events following photoexcitation.

Upon excitation with a femtosecond laser pulse, the molecule is promoted to an initial excited state. The subsequent evolution of the TA spectra provides a detailed picture of the relaxation pathways. Studies on related anthracene-based donor-π-acceptor systems show that the initial state is often a singlet locally excited state (LES), primarily localized on the anthracene moiety. rsc.orgrsc.org This LES then undergoes relaxation to a more stable charge transfer state (CTS) as electron density shifts from the electron-donating anthracene core to the electron-accepting portion of the molecule. rsc.orgnih.gov

The process can be summarized as:

Photoexcitation: The molecule absorbs a photon, leading to the formation of the S_n state, which rapidly decays to the S_1 (LES) state.

Relaxation to CTS: The LES relaxes to a CTS on a timescale of picoseconds. This is observed in the TA spectra as a decay of the LES absorption band and a corresponding rise of a new absorption band associated with the CTS. rsc.orgacs.org

Decay of CTS: The CTS eventually decays back to the ground state through radiative (fluorescence) or non-radiative pathways. The lifetime of this state can be influenced by factors such as solvent polarity and molecular structure.

For example, in studies of two anthracene derivatives, AN-1 and AN-2, the evolution of femtosecond transient absorption spectra revealed the relaxation process from the singlet local excited-state (LES) to a charge transfer state (CTS) for both compounds. rsc.orgrsc.org Similarly, for pyridine-based anthracene chalcones, time-resolved degenerate four-wave mixing (DFWM) data, a technique related to TA, demonstrated ultrafast decay times of approximately 162 to 180 femtoseconds, highlighting the rapid nature of these excited-state processes. acs.org

| Compound | Excited-State Process | Characteristic Timescale | Reference |

|---|---|---|---|

| Anthracene Derivative (AN-1) | LES → CTS Relaxation | Picoseconds | rsc.org |

| Anthracene Derivative (AN-2) | LES → CTS Relaxation | Picoseconds | rsc.org |

| 9-An-NDI-NH | Charge Separation (CS) | 0.71 ps (in acetonitrile) | acs.org |

| 9-An-NDI-NH | Charge Recombination (CR) | 50 ps (in toluene) | acs.org |

| 2PANC (Anthracene Chalcone) | Third-Order NLO Decay | ~162 fs | acs.org |

| 3PANC (Anthracene Chalcone) | Third-Order NLO Decay | ~180 fs | acs.org |

Nonlinear Optical (NLO) Properties

Organic molecules with extensive π-conjugation and donor-acceptor (D-π-A) architecture, such as 4-(Anthracen-9-YL)benzaldehyde, are known to exhibit significant third-order nonlinear optical (NLO) properties. plos.orgnih.gov These properties are crucial for applications in photonics and optoelectronics, including optical limiting and all-optical switching. The NLO response in these molecules originates from the polarization induced by an intense external electric field, such as that from a laser. analis.com.my

Two-Photon Absorption (TPA) and Excited-State Absorption (ESA) Mechanisms

Two-photon absorption (TPA) is a nonlinear process where a molecule simultaneously absorbs two photons, transitioning to an excited state. This is followed by excited-state absorption (ESA), where the already excited molecule absorbs another photon, moving to an even higher excited state. Together, these processes (TPA-ESA) lead to a phenomenon known as reverse saturable absorption (RSA), where the material's absorption increases with increasing laser intensity. rsc.orgnih.gov This effect is highly desirable for optical limiting applications, which protect sensitive optical sensors from high-intensity laser damage.

The Z-scan technique is commonly employed to measure these nonlinear absorption properties. ucf.edu In an "open-aperture" Z-scan experiment, a sample is moved along the axis of a focused laser beam, and the change in transmittance is recorded. For a material exhibiting RSA, a valley in the normalized transmittance is observed at the focal point, indicating strong nonlinear absorption. analis.com.myresearchgate.net Studies on various anthracenyl chalcone (B49325) derivatives consistently show strong RSA behavior, which is attributed to an efficient TPA-induced ESA mechanism. rsc.orgplos.orgnih.govresearchgate.net

Determination of Third-Order Nonlinear Optical Susceptibility (χ^(3))

The third-order nonlinear optical susceptibility, χ^(3), is a complex quantity that quantifies the magnitude of a material's NLO response. Its real part (Re(χ^(3))) is related to the nonlinear refractive index (n₂), while its imaginary part (Im(χ^(3))) is related to the nonlinear absorption coefficient (β). researchgate.net

These parameters can be determined experimentally using the Z-scan technique.

The nonlinear absorption coefficient (β) is calculated by fitting the data from an open-aperture Z-scan. analis.com.my

The nonlinear refractive index (n₂) is determined from a "closed-aperture" Z-scan, where an aperture is placed before the detector. The resulting peak-valley or valley-peak profile of the transmittance curve reveals the sign and magnitude of n₂. researchgate.net A valley followed by a peak indicates a positive n₂ (self-focusing), while a peak followed by a valley signifies a negative n₂ (self-defocusing). ucf.edu

Once n₂ and β are known, the real and imaginary parts of χ^(3) can be calculated. The magnitude of χ^(3) is then given by:

|χ^(3)| = [(Re(χ^(3)))² + (Im(χ^(3)))²]^(1/2)

For related anthracenyl chalcones, χ^(3) values have been reported to be on the order of 10⁻⁶ to 10⁻⁴ esu, which are significantly high and demonstrate their potential for NLO applications. plos.orgnih.govresearchgate.net

Structure-Property Relationships Governing NLO Response

The NLO properties of anthracene-based compounds are not static but are intricately linked to their molecular structure. Several key factors govern the magnitude of the NLO response:

π-Conjugated System: A longer and more effective π-conjugation length facilitates electron delocalization, which is fundamental for a strong NLO response. nih.gov The anthracene core provides an extensive π-system, which is a prerequisite for high nonlinear activity. nih.gov

Donor-Acceptor Strength: The combination of a strong electron donor (the anthracene group) and an electron acceptor (the benzaldehyde (B42025) group) creates a potent intramolecular charge transfer (ICT) system. nih.govplos.org This ICT is crucial for enhancing the third-order optical nonlinearity. plos.orgnih.gov

Molecular Planarity: A more planar molecular structure generally leads to better π-orbital overlap and more efficient charge transfer, resulting in an enhanced NLO response. rsc.orgnih.gov Studies comparing different anthracene derivatives have shown that even small changes in the dihedral angle between the anthracene core and adjacent groups can significantly impact the NLO coefficients. plos.org For instance, extending the π-bridge in one study increased the two-photon absorption coefficient by nearly eight times, an effect attributed to improved molecular planarity. rsc.orgnih.gov

Substitution Effects: The nature and position of substituent groups can fine-tune the electronic properties and, consequently, the NLO response. Modifying the donor or acceptor groups can alter the HOMO-LUMO energy gap, dipole moments, and hyperpolarizability of the molecule. plos.orgnih.govanalis.com.my

| Compound | Nonlinear Absorption (β) (cm/W) | Nonlinear Refraction (n₂) (cm²/W) | Third-Order Susceptibility (χ^(3)) (esu) | Reference |

|---|---|---|---|---|

| Anthracenyl Chalcone (Anth-1) | - | - | 1.10 x 10⁻⁴ | plos.orgnih.gov |

| N-ANC (Anthracene Chalcone) | ~10⁻⁵ | ~10⁻⁸ | - | researchgate.net |

| Anthracene Derivative (AN-1) | 1.82 x 10⁻³ (at 600 nm) | - | - | rsc.orgnih.gov |

| Anthracene Derivative (AN-2) | 1.42 x 10⁻² (at 600 nm) | - | - | rsc.orgnih.gov |

| ISB (Chalcone Derivative) | ~10⁻³ | ~10⁻⁷ | ~10⁻⁶ | researchgate.net |

Table of Compounds Mentioned

| Abbreviation/Name | Full Chemical Name |

|---|---|

| 4-(Anthracen-9-YL)benzaldehyde | 4-(Anthracen-9-yl)benzaldehyde |

| AN-1 | Anthracene Derivative 1 (specific structure proprietary to study) |

| AN-2 | Anthracene Derivative 2 (specific structure proprietary to study) |

| 2PANC | (2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one |

| 3PANC | (2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one |

| 9-An-NDI-NH | Anthracene-Naphthalenediimide Dyad (specific structure proprietary to study) |

| Anth-1 | (E)-3-(anthracen-9-yl)-1-(2,3-dihydrobenzo[b] rsc.orgplos.orgdioxin-6-yl)prop-2-en-1-one |

| N-ANC | (E)-1-(anthracen-9-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

| ISB | Isonicotinohydrazide Schiff base (specific structure proprietary to study) |

Reactivity Mechanisms and Functional Transformations

Chemical Reactivity of the Aldehyde Functionality

The aldehyde group is a key site for chemical reactions, readily undergoing nucleophilic additions, as well as oxidation and reduction.

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl carbon of the aldehyde group in 4-(anthracen-9-yl)benzaldehyde is electrophilic and susceptible to attack by nucleophiles. This leads to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol. openstax.org This fundamental reaction pathway opens the door to a variety of synthetic transformations.

Common nucleophilic addition reactions include:

Condensation Reactions: The aldehyde can react with amines to form imines or with alcohols to produce acetals. smolecule.com

Wittig Reactions: This reaction allows for the formation of alkenes from the aldehyde. smolecule.com

Aldol (B89426) Condensations: The aldehyde can participate in aldol condensations, a key carbon-carbon bond-forming reaction. smolecule.com

Formation of Cyanohydrins: Treatment with cyanide ion, followed by protonation, results in the formation of a cyanohydrin. openstax.org

Aromatic aldehydes like 4-(anthracen-9-yl)benzaldehyde are generally less reactive in nucleophilic addition reactions compared to their aliphatic counterparts. This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. openstax.org

One specific example of a nucleophilic addition reaction is the Knoevenagel condensation. In a study, 4-(anthracen-9-yl)benzaldehyde was reacted with malononitrile (B47326) in the presence of piperidinium (B107235) acetate (B1210297) to produce arylidene malononitrile. This intermediate was then further reacted with N-substituted 2-cyanoacetamide (B1669375) to yield 3-(anthracen-9-yl)-N-benzyl-2-cyanoacrylamide derivatives. rsc.orgrsc.org

Table 1: Examples of Nucleophilic Addition Reactions of 4-(Anthracen-9-yl)benzaldehyde

| Reactant(s) | Reagent(s) | Product(s) | Yield (%) | Reference |

| 4-(Anthracen-9-yl)benzaldehyde, Malononitrile, N-Benzyl-2-cyanoacetamide | Piperidinium acetate, Ethanol (B145695) | 3-(Anthracen-9-yl)-N-benzyl-2-cyanoacrylamide | 88 | rsc.org |

| 4-(Anthracen-9-yl)benzaldehyde, Malononitrile, N-(4-Chlorobenzyl)-2-cyanoacetamide | Piperidinium acetate, Ethanol | 3-(Anthracen-9-yl)-N-(4-chlorobenzyl)-2-cyanoacrylamide | 86 | rsc.org |

| 4-(Anthracen-9-yl)benzaldehyde, Malononitrile, N-(2,4-Dichlorobenzyl)-2-cyanoacetamide | Piperidinium acetate, Ethanol | 3-(Anthracen-9-yl)-2-cyano-N-(2,4-dichlorobenzyl)acrylamide | 87 | rsc.org |

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde functional group in 4-(anthracen-9-yl)benzaldehyde can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(anthracen-9-yl)benzoic acid, using common oxidizing agents. smolecule.com For instance, the electrochemical oxidation of a similar compound, 4-(9H-carbazol-9-yl)benzaldehyde, has been studied, providing insights into the oxidation potential of such aromatic aldehydes. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol, [4-(anthracen-9-yl)phenyl]methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). smolecule.com The choice of reducing agent can be critical. For example, in the synthesis of 2,3-disubstituted anthracenes from the corresponding anthraquinones, sodium borohydride was used for the reduction step. beilstein-journals.org

Functionalization of Aromatic Rings

The aromatic rings of 4-(anthracen-9-yl)benzaldehyde, both the phenyl and the anthracene (B1667546) moieties, can be functionalized through various reactions, allowing for the introduction of new substituents and the synthesis of more complex molecules.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. dalalinstitute.com In 4-(anthracen-9-yl)benzaldehyde, both the benzaldehyde (B42025) and anthracene rings can undergo EAS, although the reactivity and regioselectivity will be influenced by the existing substituents. The aldehyde group is a deactivating, meta-directing group for the benzaldehyde ring, while the bulky anthracene substituent will also influence the position of substitution. The anthracene core itself is highly reactive towards electrophiles, typically at the 9 and 10 positions. beilstein-journals.org Common EAS reactions include nitration and halogenation.

Derivatization via Cross-Coupling at the Anthracene Core

For more controlled and specific functionalization, especially at the anthracene core, cross-coupling reactions are invaluable tools. The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide in the presence of a palladium catalyst. news-medical.net

To utilize this method for derivatizing 4-(anthracen-9-yl)benzaldehyde, a halogen atom would first need to be introduced onto the anthracene ring, typically at the 10-position, to create a suitable substrate for the cross-coupling reaction. For example, 9-bromoanthracene (B49045) can be coupled with various boronic acids to introduce new aryl groups. nih.gov This strategy has been used to synthesize a variety of substituted anthracenes. beilstein-journals.org

For instance, a palladium-catalyzed Suzuki-Miyaura coupling of a halogenated coumarin (B35378) derivative with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (B166112) has been reported to produce the corresponding aromatic aldehyde in good yield. preprints.org This demonstrates the feasibility of using cross-coupling reactions to modify aldehyde-containing aromatic compounds.

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Anthracene Derivatives

Photochemical Reactions

Anthracene and its derivatives are well-known for their rich photochemistry, primarily involving [4+4] photodimerization and photocycloaddition reactions. beilstein-journals.orgsioc-journal.cn Upon irradiation with UV light, two anthracene molecules can undergo a cycloaddition reaction across their 9 and 10 positions to form a dimer. researchgate.net This process is often reversible, with the dimer reverting to the monomers upon heating or irradiation at a different wavelength. sioc-journal.cn

The photodimerization of anthracene derivatives can be influenced by the substituents on the anthracene core. researchgate.net In the case of 4-(anthracen-9-yl)benzaldehyde, the benzaldehyde group at the 9-position would likely influence the stereochemistry and efficiency of the photodimerization process.

Furthermore, anthracene can act as a diene in Diels-Alder reactions under photochemical conditions. researchgate.net These reactions allow for the formation of bridged adducts and provide access to a diverse range of complex molecules. researchgate.net The specific photochemical reactivity of 4-(anthracen-9-yl)benzaldehyde itself has been explored in the context of forming photomechanically responsive crystals through Knoevenagel condensation products. chemrxiv.org

Photocycloaddition Reactions (e.g., [4+4] Photodimerization)

The anthracene moiety within 4-(anthracen-9-yl)benzaldehyde is known to undergo characteristic photocycloaddition reactions, most notably the [4+4] photodimerization. This classic photochemical reaction has been extensively studied for anthracene and its derivatives. sioc-journal.cn The reaction involves the irradiation of the anthracene core with UV light, typically around 365 nm, leading to the formation of a dimer by creating new covalent bonds between the C9 and C10 positions of two interacting anthracene units. researchgate.netsfu.ca

The photodimerization of anthracenes is a reversible process. The resulting dimer can often be reverted to the two original monomeric anthracene units either through thermal means or by irradiation with shorter wavelength UV light. sfu.ca This reversibility has made anthracene-containing compounds interesting for applications in materials science, such as in the development of photo-switchable systems and carbon nanorings. researchgate.net

For 9-substituted anthracenes like 4-(anthracen-9-yl)benzaldehyde, the photodimerization can lead to two main head-to-tail isomers, syn and anti, depending on the relative orientation of the substituents on the newly formed cyclobutane-like ring. The steric bulk of the substituent at the 9-position can significantly influence the reaction's selectivity and efficiency. researchgate.net While intermolecular cross-photodimerizations between different anthracene derivatives can be challenging due to competing homo-dimerization, strategies using supramolecular hosts or selective excitation can improve the selectivity of these reactions. researchgate.netsfu.ca

The environment in which the reaction is conducted can also play a crucial role. For instance, carrying out the photodimerization within the confined spaces of supramolecular assemblies like cyclodextrins or metal-organic frameworks (MOFs) can control the stereochemical outcome of the reaction, sometimes leading to high yields of a single isomer. oaepublish.com Studies on related anthracene derivatives have shown that the chiral environment provided by these hosts can induce enantioselectivity in the photodimerization process. oaepublish.com

| Reaction Type | Description | Key Factors | Potential Products |

| [4+4] Photodimerization | A bimolecular reaction where two anthracene moieties form a cycloadduct upon photoirradiation. | Wavelength of light, solvent, concentration, steric hindrance from substituents. | syn and anti head-to-tail dimers. |

| Cross-Photodimerization | Dimerization between two different anthracene derivatives. | Relative reactivity, selective excitation, use of nanoreactors. | Heterodimers, alongside homodimers. |

| Intramolecular Photocycloaddition | Occurs in molecules containing two anthracene units linked together. | Length and nature of the linker, solvent polarity. | Intramolecular cycloadducts. |

Photoinduced Electron Transfer Processes

The 4-(anthracen-9-yl)benzaldehyde molecule possesses both an electron-donating anthracene unit and an electron-withdrawing benzaldehyde group, making it a candidate for involvement in photoinduced electron transfer (PET) processes. In a typical PET process, upon photoexcitation of the anthracene fluorophore, an electron can be transferred from a donor to an acceptor, or from the excited fluorophore to an acceptor.

In the context of 4-(anthracen-9-yl)benzaldehyde, intramolecular PET could potentially occur from the anthracene donor to the benzaldehyde acceptor. However, the efficiency of such a process is highly dependent on the electronic coupling between the donor and acceptor and the energetics of the system. In related systems, the presence of an oxygen atom proximal to the 9-position of the anthracene has been shown to open up a charge transfer (CT) channel, which can sometimes lead to poor performance in PET sensing applications. um.edu.mt

More commonly, the anthracene moiety can act as a donor or acceptor in intermolecular PET processes. For instance, in the presence of an external electron donor like N,N-diethylaniline (DEA), photoexcitation of a similar compound, (E)-9-(4-nitrostyryl)anthracene, leads to electron transfer from the aniline (B41778) to the excited anthracene derivative. ias.ac.in This process results in the formation of a charge-separated state, consisting of the radical anion of the anthracene derivative and the radical cation of the donor. ias.ac.in The stability and lifetime of these charge-separated species are crucial for applications in solar energy conversion and photocatalysis. ias.ac.in

The feasibility of a PET process can often be predicted by the Gibbs free energy change (ΔG), which can be estimated using the Rehm-Weller equation. A negative ΔG value indicates that the electron transfer process is thermodynamically favorable. The study of PET in similar systems has shown that extended π-conjugation can help to stabilize the resulting radical ions, slowing down the charge-recombination process and leading to long-lived charge-separated states. ias.ac.in

| Process | Description | Key Components | Outcome |

| Intramolecular PET | Electron transfer between the anthracene and benzaldehyde moieties within the same molecule upon photoexcitation. | Anthracene (donor), Benzaldehyde (acceptor). | Potential formation of an intramolecular charge-separated state. |

| Intermolecular PET | Electron transfer between an excited 4-(anthracen-9-yl)benzaldehyde molecule and an external donor or acceptor. | 4-(anthracen-9-yl)benzaldehyde, external electron donor/acceptor. | Formation of radical ions (charge-separated state). |

| PET Sensing | Modulation of the fluorescence of the anthracene core by a PET process, which is affected by the presence of an analyte. | Fluorophore (anthracene), quencher/receptor, analyte. | "Turn-on" or "turn-off" fluorescence signal. researchgate.net |

Investigation of Reaction Mechanisms and Intermediates

The study of reaction mechanisms and the identification of transient intermediates are fundamental to understanding and controlling the chemical transformations of 4-(anthracen-9-yl)benzaldehyde. nih.gov For the photochemical reactions discussed, specific intermediates play a pivotal role.

In the case of [4+4] photodimerization, the reaction is understood to proceed through an excited singlet state of the anthracene molecule. rsc.org Upon absorption of a photon, the anthracene moiety is promoted to its first excited singlet state (S1). This excited molecule can then interact with a ground-state molecule to form an excimer, which is a short-lived excited-state dimer. rsc.org This excimer is considered a key intermediate on the pathway to the final photodimer. The formation of the excimer and its subsequent conversion to the stable dimer are often in competition with fluorescence emission from both the monomer and the excimer. rsc.org The structure of the excimer is thought to be a "floppy" complex where the two anthracene units are closer than in solution but not yet covalently bonded as in the final dimer. rsc.org

The investigation of these mechanisms often employs techniques such as nanosecond laser flash photolysis, which allows for the direct observation of transient species like triplet states and radical ions. ias.ac.in For instance, in PET studies, laser flash photolysis can be used to identify the characteristic absorption spectra of the radical anion of the anthracene derivative and the radical cation of the electron donor, confirming the occurrence of electron transfer. ias.ac.in

Computational methods, such as Density Functional Theory (DFT) calculations, are also powerful tools for elucidating reaction mechanisms. nih.gov These calculations can provide insights into the energies of different intermediates and transition states, helping to map out the potential energy surface of the reaction. For example, DFT calculations can be used to predict the relative stability of the syn and anti photodimers or to understand the factors governing the stereoselectivity of a reaction. nih.gov

| Intermediate/Concept | Associated Reaction | Method of Investigation | Significance |

| Excited Singlet State (S1) | Photodimerization, PET | Fluorescence Spectroscopy, UV-Vis Absorption | The initial reactive state upon photoexcitation. |

| Excimer | [4+4] Photodimerization | Fluorescence Spectroscopy (red-shifted emission) | A key intermediate preceding the formation of the covalent dimer. rsc.org |

| Radical Ions | Photoinduced Electron Transfer | Laser Flash Photolysis, Cyclic Voltammetry | The products of the electron transfer process, indicating a charge-separated state. ias.ac.in |

| Transition State | All reactions | Computational Chemistry (e.g., DFT) | The highest energy point along the reaction coordinate, determining the reaction rate. youtube.com |

| Reaction Intermediate | Multistep reactions | Spectroscopic techniques, Trapping experiments | A species that is formed and consumed during the reaction, not present in the final products. youtube.com |

Advanced Applications in Materials Science and Molecular Probes

Organic Electronic Materials

Derivatives of 4-(anthracen-9-yl)benzaldehyde are actively researched for their potential in various organic electronic devices. The core properties of the anthracene (B1667546) group are central to these applications, as anthracene derivatives are known for their role in creating efficient and stable organic materials. smolecule.comresearchgate.net

Anthracene derivatives are well-established as efficient emitters in Organic Light-Emitting Diodes (OLEDs). smolecule.com The 4-(anthracen-9-yl)benzaldehyde molecule serves as a critical starting material for synthesizing these emitters. For instance, its aldehyde functional group can be used to build larger molecules that incorporate other functional units, such as tetraphenylimidazole (TPI) and benzonitrile. These modifications are designed to create materials with specific properties, like deep-blue emission and enhanced performance through mechanisms such as triplet-triplet annihilation (TTA). semanticscholar.org The goal of such molecular engineering is to fine-tune the photophysical and electrochemical properties of the final material to improve device efficiency and color purity. semanticscholar.orgrsc.org

The development of materials for Organic Field-Effect Transistors (OFETs) also benefits from anthracene-based compounds. researchgate.net While direct application of 4-(anthracen-9-yl)benzaldehyde is less common, it is a key building block for larger, more complex organic semiconductors. The extended π-system of the anthracene core is fundamental for facilitating charge transport, a critical requirement for OFET materials. Research in this area often focuses on creating larger, more stable molecules derived from this basic structure to improve device performance.

The molecular structure of 4-(anthracen-9-yl)benzaldehyde and its derivatives is central to the efficiency and stability of organic electronic devices. Key design principles include:

Thermal Stability: Introducing rigid and bulky groups to the anthracene core can increase the thermal stability of the resulting materials, which is crucial for the longevity and reliability of devices like OLEDs. rsc.org For example, a derivative, 4-(10-Phenylanthracen-9-YL)benzaldehyde, exhibits good thermal stability suitable for high-performance applications. evitachem.com

Morphological Stability: Creating a twisted or asymmetrical molecular architecture helps to prevent crystallization and π-π stacking. This maintains an amorphous (non-crystalline) state in thin films, which is often beneficial for device performance and stability. rsc.org

Charge Transport Balance: In OLEDs, modifying the core structure with electron-donating or electron-withdrawing groups helps to balance the transport of holes and electrons within the device, leading to more efficient recombination and light emission. semanticscholar.org

Tuning Emission Properties: The benzaldehyde (B42025) group allows for the attachment of various other chemical groups, which can alter the electronic structure and, consequently, the color and efficiency of the light emitted from an OLED. semanticscholar.org

Below is a table summarizing the properties and applications of derivatives based on the 4-(anthracen-9-yl)benzaldehyde structure.

| Property | Design Strategy | Application Benefit |

| Thermal Stability | Incorporation of rigid structures (e.g., additional phenyl groups). rsc.orgevitachem.com | Enhances operational lifetime of devices. |

| Emission Color | Attachment of different functional groups to the benzaldehyde end. semanticscholar.org | Enables tuning of light emission for displays (e.g., deep-blue). |

| Efficiency | Creation of asymmetrical structures to prevent quenching. rsc.org | Increases quantum efficiency in OLEDs. |

| Charge Transport | Integration into larger D-π-A systems. researchgate.net | Optimizes charge separation and collection in OPVs. |

Chemosensor and Fluorophore Development

The intrinsic fluorescence of the anthracene moiety makes 4-(anthracen-9-yl)benzaldehyde a prime candidate for developing fluorescent chemosensors. smolecule.com The aldehyde group provides a convenient anchor point for attaching specific recognition units that can bind to target analytes.

Ratiometric fluorescent sensors are highly desirable because they provide a self-calibrating signal, which improves accuracy by correcting for environmental or instrumental fluctuations. rsc.org The design of such sensors based on the 4-(anthracen-9-yl)benzaldehyde framework typically involves creating a system where the binding of an analyte causes a predictable shift in the fluorescence emission spectrum from one wavelength to another.

A common strategy involves the intramolecular charge transfer (ICT) mechanism. In a sensor molecule derived from 4-(anthracen-9-yl)benzaldehyde, the anthracene can act as the fluorophore (the light-emitting part) and a recognition group attached via the aldehyde can interact with an analyte. This interaction can alter the electronic properties of the molecule, switching the ICT process "on" or "off" and causing a significant shift in the emission wavelength. For example, a probe designed for detecting specific amino acids displayed a large (125 nm) shift in its emission upon binding, a key feature for quantitative detection. researchgate.net The design of these sensors can be highly specific, with research showing that even slight structural differences, such as the position of a functional group, can significantly affect sensing properties. acs.org

Mechanisms of Analyte Recognition

The benzaldehyde and anthracene components of 4-(anthracen-9-yl)benzaldehyde enable it to interact with various analytes through mechanisms like Internal Charge Transfer (ICT) and hydrogen bonding. In the ground state, the electron-donating anthracene and electron-withdrawing benzaldehyde moieties can create a polarized molecule. Upon photoexcitation, an ICT state can be formed, where an electron is transferred from the anthracene to the benzaldehyde group. The energy of this ICT state, and consequently the fluorescence emission, is highly sensitive to the local environment. This sensitivity can be harnessed for analyte detection.

Hydrogen bonding is another key mechanism for analyte recognition. The aldehyde group can act as a hydrogen bond acceptor, interacting with hydrogen bond-donating analytes. This interaction can perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence properties, such as a shift in the emission wavelength or a change in intensity.

Development of Environmentally Sensitive Fluorophores

The fluorescence of 4-(anthracen-9-yl)benzaldehyde and its derivatives is often highly sensitive to the polarity of their environment, a phenomenon known as solvatochromism. In nonpolar solvents, these compounds typically exhibit a structured, blue fluorescence characteristic of the locally excited (LE) state of the anthracene core. As the solvent polarity increases, the ICT character of the excited state becomes more pronounced and stabilized, leading to a red-shifted, broader, and often less intense emission. This pronounced solvatochromic shift makes these compounds excellent candidates for use as environmentally sensitive fluorophores to probe the polarity of microenvironments, such as in biological membranes or polymer matrices.

Molecular Tuning for Diverse Fluorescence Responses

The fluorescence properties of the 4-(anthracen-9-yl)benzaldehyde scaffold can be finely tuned through chemical modifications. By introducing different substituent groups to either the anthracene or the benzaldehyde ring, the electron-donating or -accepting strength of these moieties can be altered. This, in turn, modulates the energy of the ICT state and the resulting fluorescence emission. For instance, adding strong electron-donating groups to the anthracene core or strong electron-withdrawing groups to the benzaldehyde ring can enhance the ICT character, leading to more dramatic solvatochromic shifts and potentially enabling ratiometric sensing capabilities. This molecular tuning allows for the rational design of fluorescent probes with tailored responses for specific analytes or environments.

Supramolecular Assembly and Aggregation Phenomena

The planar and aromatic nature of the anthracene unit in 4-(anthracen-9-yl)benzaldehyde drives its participation in supramolecular assembly and aggregation, leading to materials with novel properties.

Molecular Self-Assembly Processes and Control

4-(Anthracen-9-yl)benzaldehyde can undergo spontaneous self-assembly into well-defined supramolecular structures. This process is primarily driven by non-covalent interactions, most notably π-π stacking between the anthracene cores of adjacent molecules. The conditions of the assembly process, such as solvent composition, temperature, and concentration, can be controlled to direct the formation of specific morphologies, including nanofibers, vesicles, and organogels. These self-assembled structures have potential applications in areas like drug delivery and organic electronics.

Aggregation-Induced Emission (AIE) Characteristics

While many fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence is diminished in the aggregated state, some derivatives of 4-(anthracen-9-yl)benzaldehyde can exhibit the opposite phenomenon: Aggregation-Induced Emission (AIE). In the AIE process, the molecule is non-emissive or weakly emissive when dissolved as individual molecules but becomes highly fluorescent upon aggregation. This is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. The AIE properties of these compounds make them promising for applications in bio-imaging and as sensors, where fluorescence can be "turned on" in the presence of an analyte that induces aggregation.

Supramolecular Templating for Reaction Control

The unique architecture of 4-(Anthracen-9-yl)benzaldehyde, which combines a photoreactive anthracene core with a synthetically versatile benzaldehyde group, makes it a highly valuable building block in the field of supramolecular chemistry. Specifically, its application in supramolecular templating allows for precise control over chemical reactions, guiding them toward specific outcomes that are often difficult to achieve in conventional solution-phase chemistry. rsc.orgscispace.com This control is exerted by pre-organizing the reactant molecules in a well-defined spatial arrangement within a larger, non-covalently bonded assembly. The anthracene moiety typically serves as the photoreactive component, while the benzaldehyde group can be functionalized to direct the assembly of the supramolecular template.

The primary mechanism of reaction control involves using the supramolecular assembly to dictate the proximity and orientation of the anthracene units. rsc.org A prominent example of this is the [4+4] photocycloaddition (photodimerization) of anthracene derivatives. In a homogeneous solution, irradiating anthracene compounds typically leads to a mixture of photodimers, primarily the syn and anti isomers, with poor selectivity. rsc.orgpsu.edu However, by incorporating the anthracene units into a structured supramolecular system, the reaction can be directed to exclusively or preferentially form a single isomer. scispace.com

Research has demonstrated that metallosupramolecular assemblies are particularly effective templates. rsc.orgscispace.com In this approach, the aldehyde function of a molecule like 4-(Anthracen-9-yl)benzaldehyde can be converted into a ligand, such as an N-heterocyclic carbene (NHC) or an azole. rsc.orgacs.org These ligands then coordinate with metal ions (e.g., Ag(I), Au(I)) to form discrete, well-defined structures like metallacycles or cages. rsc.orgscispace.com

The geometry of the resulting metallosupramolecular template directly controls the stereochemical outcome of the photodimerization:

Anti-Dimer Formation: Templates that force the anthracene units into a co-facial, anti-parallel arrangement will exclusively yield the anti-photodimer upon irradiation. rsc.orgscispace.com For example, the reaction of 2,6-azolium substituted anthracenes with silver(I) oxide has been shown to yield complexes with an antiparallel orientation of the anthracene groups, leading to the anti-dimer. rsc.org

Syn-Dimer Formation: Conversely, templates that align the anthracene moieties in a parallel fashion will lead to the selective formation of the syn-photodimer. rsc.orgscispace.com This has been achieved using dinuclear gold(I) organometallic clips that orient the anthracene units in a syn-fashion. rsc.org

This template-controlled strategy mimics the high regio- and stereoselectivity observed in natural enzymatic reactions, where the enzyme's active site pre-organizes substrates for a specific transformation. rsc.org The efficiency of this photochemical transformation can be monitored spectroscopically, as the characteristic π-π* absorption bands of the anthracene system (typically in the 350–410 nm range) disappear upon photodimerization. rsc.org The ability to control the reaction outcome is therefore determined by the rational design of the supramolecular template rather than the intrinsic reactivity of the components. scispace.com

The table below summarizes the effect of supramolecular templating on the stereoselectivity of the [4+4] photocycloaddition of functionalized anthracene derivatives, based on findings from metallosupramolecular systems.

Table 1: Influence of Supramolecular Templating on Photodimerization Selectivity

| Reaction Condition | Template Type | Anthracene Orientation | Major Product | Product Selectivity |

|---|---|---|---|---|

| Homogeneous Solution | None | Random | Mixture of syn and anti | Poor |

| Supramolecular Assembly | Silver(I)-based Metallacycle | Antiparallel | anti-dimer | Excellent (Exclusive formation) rsc.org |

| Supramolecular Assembly | Gold(I)-based Organometallic Clip | Parallel | syn-dimer | Excellent (Exclusive formation) rsc.org |

Q & A

Basic: What are the common synthetic routes for preparing 4-(Anthracen-9-YL)benzaldehyde, and how can reaction conditions influence stereoselectivity?

Methodological Answer:

The Wittig reaction is a primary method for synthesizing anthracene-derived aldehydes. Using triphenylphosphine ylides and aldehydes (e.g., formaldehyde or benzaldehyde), the reaction forms vinyl anthracene derivatives. Stereoselectivity (E/Z isomerism) depends on the carbonyl substrate: formaldehyde yields a single isomer, while benzaldehyde produces a mixture . Optimizing solvent polarity, temperature, and base strength (e.g., NaOH for ylide stabilization) enhances selectivity .

Advanced: How can X-ray crystallography with SHELXL refinement resolve structural ambiguities in 4-(Anthracen-9-YL)benzaldehyde derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) paired with SHELXL refinement enables precise structural determination. For example, solvent evaporation (dichloromethane/ethyl acetate mixtures) yields high-quality crystals . SHELXL refines anisotropic displacement parameters (ANISOU) and hydrogen positions geometrically, resolving torsional angles and dihedral ambiguities (e.g., 73.28° pyridine-benzene tilt in derivatives) .

Basic: What spectroscopic techniques are most effective for characterizing 4-(Anthracen-9-YL)benzaldehyde, and how can data interpretation address purity concerns?

Methodological Answer:

- ¹H NMR : Identifies aldehydic protons (δ ~9.8–10.0) and distinguishes E/Z isomers via coupling patterns .

- IR Spectroscopy : Confirms aldehyde C=O stretches (~1700 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., HR-MS for C₃₀H₁₉N₂S derivatives ).

Multi-technique cross-validation detects impurities, such as unreacted aldehyde or byproducts .

Advanced: What strategies mitigate challenges in crystallizing 4-(Anthracen-9-YL)benzaldehyde derivatives for structural studies?

Methodological Answer:

- Solvent Selection : Slow evaporation of dichloromethane/ethyl acetate (1:10 v/v) promotes crystal growth over 2 weeks .

- Temperature Control : Room-temperature evaporation minimizes thermal disorder.

- Additive Screening : Co-crystallization agents (e.g., Ag⁺ in CSD entry Ag₁₂(SCH₂C₆H₅)₆(CF₃COO)₆) stabilize lattice packing .

Advanced: How do computational methods complement experimental data in predicting the photophysical properties of anthracene-based aldehydes?

Methodological Answer:

Density functional theory (DFT) calculates HOMO-LUMO gaps and excited-state geometries, correlating with fluorescence emission (e.g., anthracene derivatives in OLEDs) . Molecular dynamics simulations predict π-π stacking in COFs, validated by XRD data .

Basic: What are the key reactivity patterns of 4-(Anthracen-9-YL)benzaldehyde in cycloaddition reactions?

Methodological Answer:

The aldehyde participates in 1,3-dipolar cycloadditions with alkynes (e.g., propargyl bromide) to form isoxazoles (55–75% yields) . Regioselectivity is controlled by electron-withdrawing groups on dipolarophiles (e.g., dimethylacetylenedicarboxylate) .

Advanced: How can contradictory crystallographic data from different derivatives be reconciled to establish accurate molecular geometries?

Methodological Answer:

- CSD Surveys : Compare dihedral angles and packing motifs (e.g., CSD Version 5.41 ).

- SHELXL Constraints : Apply restraints for disordered regions and refine twinned data with TWIN/BASF commands .

- Statistical Validation : R-factors (<0.08) and data-to-parameter ratios (>15:1) ensure reliability .

Advanced: What role does 4-(Anthracen-9-YL)benzaldehyde play in the synthesis of covalent organic frameworks (COFs), and how is its reactivity optimized?

Methodological Answer:

The aldehyde acts as a cross-linking node in COFs via Schiff-base condensations. Reactivity is enhanced by electron-deficient anthracene cores, enabling rapid imine formation (>98% purity) . Solvothermal conditions (e.g., mesitylene/dioxane) improve crystallinity, while microwave-assisted synthesis reduces reaction times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.